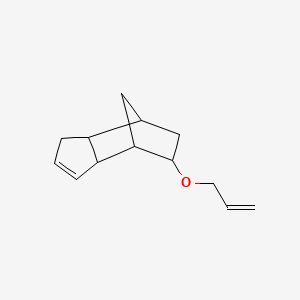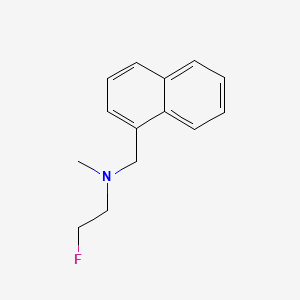![molecular formula C21H22N2O4 B14744033 [4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate CAS No. 908-82-7](/img/structure/B14744033.png)
[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate is a complex organic compound with a unique structure that includes two aziridine rings Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate through a series of reactions involving aziridine formation, esterification, and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form oxaziridines.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions due to their ring strain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield oxaziridines, while reduction with LiAlH4 can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Aziridines are known to interact with biological macromolecules, and this compound’s unique structure may offer specific interactions with proteins and nucleic acids .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Aziridines have been explored as anticancer agents due to their ability to alkylate DNA .
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of polymers with unique properties .
Mécanisme D'action
The mechanism of action of [4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate involves its interaction with biological macromolecules. The aziridine rings can undergo nucleophilic attack by cellular nucleophiles, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the disruption of DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate: This compound is unique due to the presence of two aziridine rings.
Aziridine-1-carboxylate: A simpler compound with a single aziridine ring.
Oxaziridine: An oxidized form of aziridine with an oxygen atom in the ring.
Uniqueness
The uniqueness of this compound lies in its dual aziridine structure, which provides enhanced reactivity and potential for diverse chemical transformations .
Propriétés
Numéro CAS |
908-82-7 |
|---|---|
Formule moléculaire |
C21H22N2O4 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
[4-[2-[4-(aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-21(2,15-3-7-17(8-4-15)26-19(24)22-11-12-22)16-5-9-18(10-6-16)27-20(25)23-13-14-23/h3-10H,11-14H2,1-2H3 |
Clé InChI |
JWQPKLMMPTZVAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OC(=O)N2CC2)C3=CC=C(C=C3)OC(=O)N4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


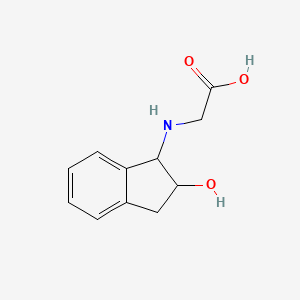

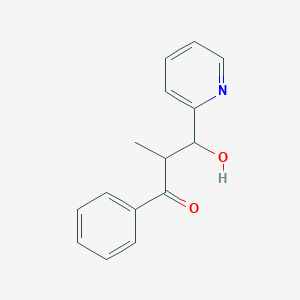
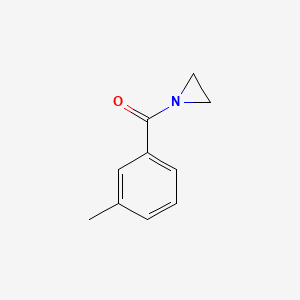
![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
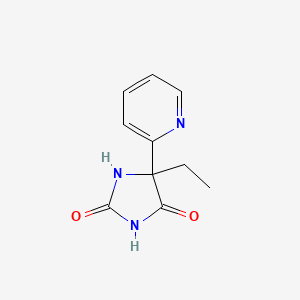
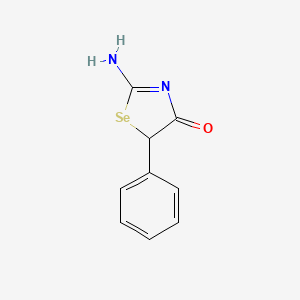

![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
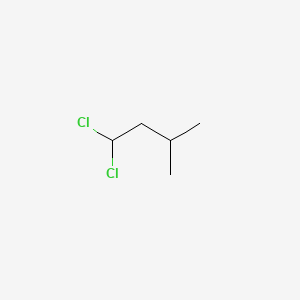
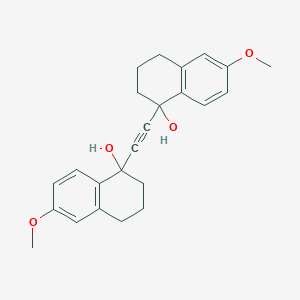
![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)
